1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Biological Evaluation : A study on the synthesis, characterization, and biological evaluation of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, detailed the synthetic process and evaluated its biological activities. This research might offer insights into synthetic methodologies applicable to 1-Butoxy-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride, highlighting the importance of such compounds in developing therapeutic agents with potential antibacterial and anthelmintic properties (Sanjeevarayappa et al., 2015).
Pharmacological Evaluation
- Antimycobacterial Activity : Novel N-Arylpiperazines containing an ethane-1,2-diyl connecting chain were designed and synthesized as part of a research program focused on finding new antimycobacterials. This study could offer a template for evaluating the antimicrobial potential of this compound, illustrating the utility of structural analogs in discovering new therapeutic agents (Goněc et al., 2017).
Structural Analysis and Properties
- Crystal Structure Analysis : The crystal structures of two forms of paroxetine hydrochloride were analyzed, offering insights into the crystallography of similar compounds. Such analyses are crucial for understanding the physical properties and potential drug formulation applications of compounds like this compound (Yokota et al., 1999).
Mechanism of Action
Target of Action
Similar compounds with a 1-aryloxy-3-(piperazin-1-yl)propan-2-ol scaffold have been reported to possess a range of biological activities including anticancer, antiviral, calcium channel inhibition, α-adrenoceptor inhibition, and voltage-gated sodium channel inhibition .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various biochemical pathways, including those involved in cell signaling, chromatin regulation, and metastatic processes .
Pharmacokinetics
The bioavailability of similar compounds has been reported to be low, likely due to their physicochemical properties .
Result of Action
Similar compounds have been reported to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Properties
IUPAC Name |
1-butoxy-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN2O2.2ClH/c1-2-3-12-22-14-15(21)13-19-8-10-20(11-9-19)17-7-5-4-6-16(17)18;;/h4-7,15,21H,2-3,8-14H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTLSHZZRZMTJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)C2=CC=CC=C2F)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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